molecular formula C19H14N4O4S2 B2677063 N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 900005-59-6

N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2677063
CAS No.: 900005-59-6
M. Wt: 426.47
InChI Key: FCCKTRRCNUCVIX-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole ring, a nitro group, and a thiophene ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy group at the 6-position. The nitro group is then introduced onto the thiophene ring, and the final step involves the coupling of the pyridin-2-ylmethyl group to the carboxamide functionality.

    Preparation of 6-methoxybenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with methoxybenzoyl chloride under basic conditions.

    Nitration of thiophene: The thiophene ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling reactions: The final coupling step involves the reaction of the nitrated thiophene with the benzo[d]thiazole derivative and pyridin-2-ylmethylamine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly on the thiophene and benzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions might use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogens or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has shown potential as an anti-inflammatory and anti-cancer agent. Studies have demonstrated its ability to inhibit specific enzymes and pathways involved in inflammation and cancer cell proliferation .

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and certain types of cancer .

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. Its methoxy, nitro, and pyridin-2-ylmethyl groups contribute to its versatility in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S2/c1-27-13-5-6-14-16(10-13)29-19(21-14)22(11-12-4-2-3-9-20-12)18(24)15-7-8-17(28-15)23(25)26/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCKTRRCNUCVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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